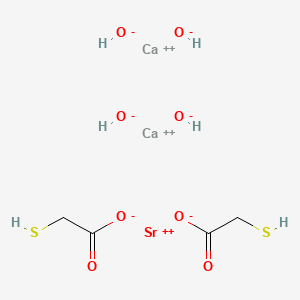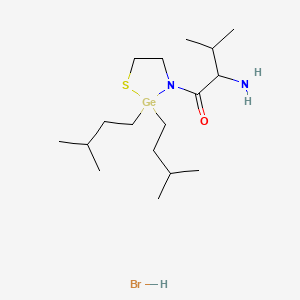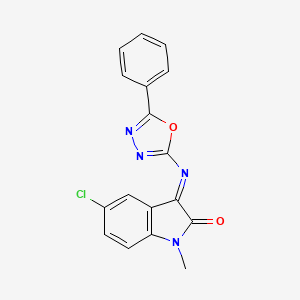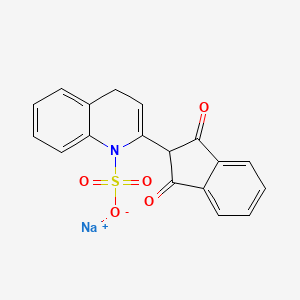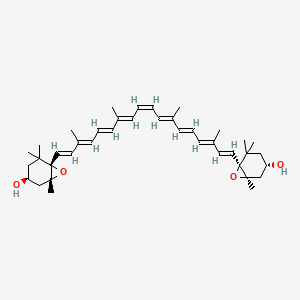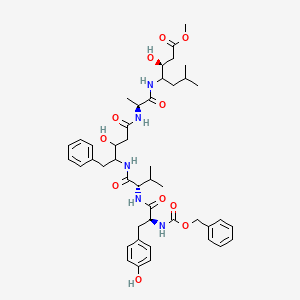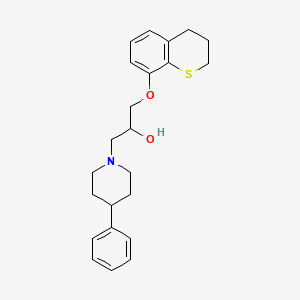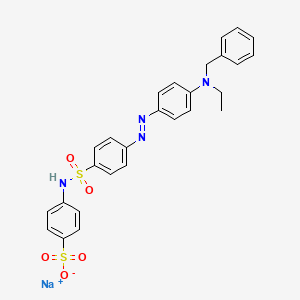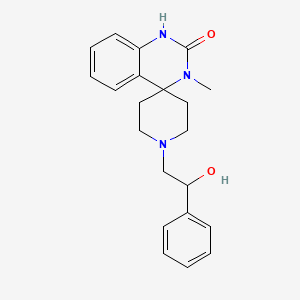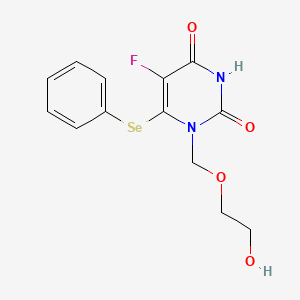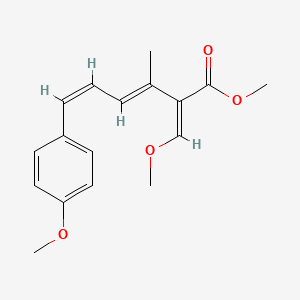
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of both aromatic and aliphatic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves a multi-step process. One common method is the radical polymerization of 1-chloro-3-ethenylbenzene with oxiran-2-ylmethyl 2-methylprop-2-enoate. This reaction is often initiated by peroxides or persulfates and carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the epoxide and vinyl groups, which can undergo ring-opening reactions and polymerization. These interactions lead to the formation of complex molecular structures that exhibit unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-vinylbenzene: Similar in structure but lacks the epoxide group.
Oxiran-2-ylmethyl methacrylate: Contains the epoxide group but differs in the aromatic substitution pattern.
Uniqueness
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the combination of the chlorine-substituted aromatic ring and the epoxide-functionalized aliphatic chain. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
71977-87-2 |
|---|---|
Molekularformel |
C15H17ClO3 |
Molekulargewicht |
280.74 g/mol |
IUPAC-Name |
1-chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H7Cl.C7H10O3/c1-2-7-4-3-5-8(9)6-7;1-5(2)7(8)10-4-6-3-9-6/h2-6H,1H2;6H,1,3-4H2,2H3 |
InChI-Schlüssel |
UUKQQZBNABOEMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1CO1.C=CC1=CC(=CC=C1)Cl |
Verwandte CAS-Nummern |
71977-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
